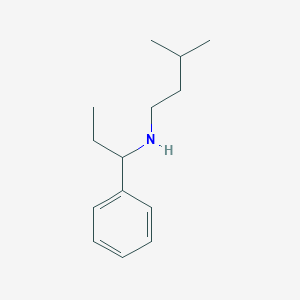
(3-Methylbutyl)(1-phenylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbutyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C14H23N It is a type of amine, characterized by the presence of a nitrogen atom bonded to a 3-methylbutyl group and a 1-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(1-phenylpropyl)amine typically involves the reaction of 3-methylbutylamine with 1-phenylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile or imine precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired amine product.
化学反応の分析
Types of Reactions
(3-Methylbutyl)(1-phenylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted amines or amides.
科学的研究の応用
(3-Methylbutyl)(1-phenylpropyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methylbutyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
3-Phenylpropylamine: A structurally similar compound with a phenyl group attached to a propylamine moiety.
N-Methyl-1-phenylpropan-2-amine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
(3-Methylbutyl)(1-phenylpropyl)amine is unique due to the presence of both a 3-methylbutyl group and a 1-phenylpropyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
3-methyl-N-(1-phenylpropyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-14(15-11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |
InChIキー |
NESGFLWPANKREB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
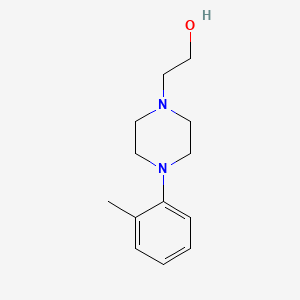
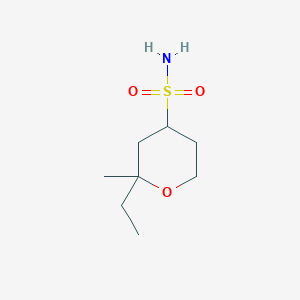
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
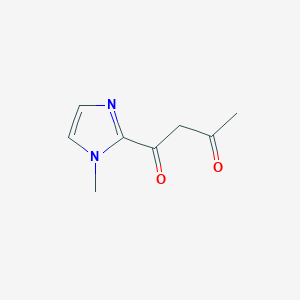


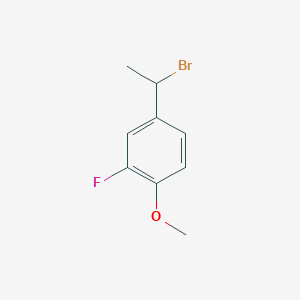
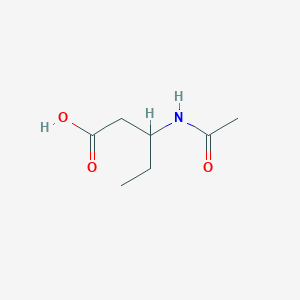
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
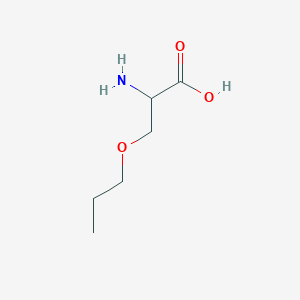
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
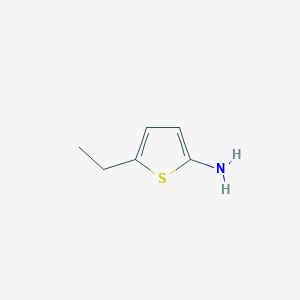
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
